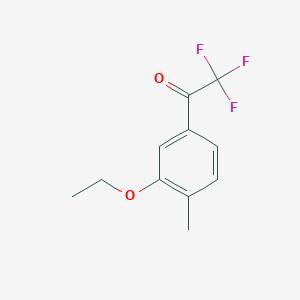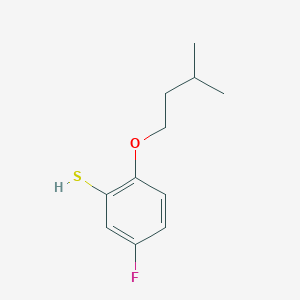
(2,4,6-Trifluorophenyl)acetic acid methyl ester
Descripción general
Descripción
(2,4,6-Trifluorophenyl)acetic acid methyl ester is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetic acid where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluorophenyl)acetic acid methyl ester typically involves the esterification of (2,4,6-Trifluorophenyl)acetic acid. One common method is the reaction of (2,4,6-Trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2,4,6-Trifluorophenyl)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: (2,4,6-Trifluorophenyl)acetic acid.
Reduction: (2,4,6-Trifluorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,4,6-Trifluorophenyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,4,6-Trifluorophenyl)acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2,4,6-Trifluorophenyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- (2,4,5-Trifluorophenyl)acetic acid methyl ester
- (2,3,6-Trifluorophenyl)acetic acid methyl ester
Comparison:
(2,4,5-Trifluorophenyl)acetic acid methyl ester: This compound has fluorine atoms at the 2, 4, and 5 positions, which can result in different chemical reactivity and biological activity compared to (2,4,6-Trifluorophenyl)acetic acid methyl ester.
(2,3,6-Trifluorophenyl)acetic acid methyl ester: The substitution pattern on the phenyl ring can influence the compound’s physical properties and its interactions with other molecules.
Uniqueness: The unique substitution pattern of this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
methyl 2-(2,4,6-trifluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIXWGGDFINGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[3-(Methylthio)phenyl]-1-propene](/img/structure/B7991368.png)




